molecular formula C10H9FN2O B8607632 [1-(4-fluoro-phenyl)-1H-imidazol-4-yl]-methanol

[1-(4-fluoro-phenyl)-1H-imidazol-4-yl]-methanol

Cat. No. B8607632
M. Wt: 192.19 g/mol
InChI Key: FABWXZZOQFOZHF-UHFFFAOYSA-N
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Description

[1-(4-fluoro-phenyl)-1H-imidazol-4-yl]-methanol is a useful research compound. Its molecular formula is C10H9FN2O and its molecular weight is 192.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(4-fluoro-phenyl)-1H-imidazol-4-yl]-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(4-fluoro-phenyl)-1H-imidazol-4-yl]-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

[1-(4-fluorophenyl)imidazol-4-yl]methanol

InChI

InChI=1S/C10H9FN2O/c11-8-1-3-10(4-2-8)13-5-9(6-14)12-7-13/h1-5,7,14H,6H2

InChI Key

FABWXZZOQFOZHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=C2)CO)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(4-Fluoro-phenyl)-1H-imidazole-4-carboxylic acid is dissolved in THF. Borane tetrahydrofuran complex in THF is added dropwise. The reaction is refluxed for 2 h and stirred at room temperature overnight. The reaction mixture is then cooled to 0° C. and methanol is added dropwise. The solvents are evaporated and the residue is taken up in HCl and refluxed for 2 h. The reaction mixture is then cooled to 0° C. and sodium hydroxide solution is added dropwise. The desired compound [1-(4-fluoro-phenyl)-1H-imidazol-4-yl]-methanol is obtained.
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Synthesis routes and methods II

Procedure details

1-(4-Fluoro-phenyl)-1H-imidazole-4-carboxylic acid (18 g, 87 mmol) was dissolved in 90 mL dry THF. Borane tetrahydrofuran complex (174 mL, 1M in THF, 174 mmol) was added dropwise. The reaction was refluxed for 2 h and stirred at room temperature overnight. The reaction mixture was cooled to 0° C. and 100 mL methanol were added dropwise. The solvents were evaporated. The residue was taken up in 100 mL 2N HCl and refluxed for 2 h. The reaction mixture was then cooled to 0° C. and 120 mL 2N sodium hydroxide solution were added dropwise. The solid material was filtered off and dried at 50° C. and 15 mbar. The desired compound was obtained as a white solid (13 g, 78%), MS: m/e=193.2 (M+H)+.
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100 mL
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Yield
78%

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